molecular formula C8H7BrFNO3 B8417073 1-Bromo-2-(2-fluoroethoxy)-4-nitrobenzene

1-Bromo-2-(2-fluoroethoxy)-4-nitrobenzene

Cat. No. B8417073
M. Wt: 264.05 g/mol
InChI Key: RFFZGULYJRGEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(2-fluoroethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C8H7BrFNO3 and its molecular weight is 264.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(2-fluoroethoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(2-fluoroethoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-2-(2-fluoroethoxy)-4-nitrobenzene

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

1-bromo-2-(2-fluoroethoxy)-4-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c9-7-2-1-6(11(12)13)5-8(7)14-4-3-10/h1-2,5H,3-4H2

InChI Key

RFFZGULYJRGEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCF)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 16A (475 mg, 2.179 mmol) was dissolved in DMF (1 mL) and to this solution was added potassium carbonate (903 mg, 6.54 mmol) and 1-bromo-2-fluoroethane (415 mg, 3.27 mmol). The reaction mixture was stirred at 100° C. for 3 hours, cooled, diluted with water (20 mL) and then extracted with EtOAc (2×20 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Intermediate 16B was obtained as a pale yellow semi-solid (570 mg, 2.159 mmol, 99% yield). MS (ES): m/z=199.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.47-4.51 (m, 1 H) 4.55-4.59 (m, 1 H) 4.73-4.78 (m, 1 H) 4.85-4.91 (m, 1 H) 7.77-7.83 (m, 1 H) 7.91 (d, J=2.51 Hz, 1 H) 7.94 (d, J=8.53 Hz, 1 H).
Quantity
475 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
903 mg
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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